Cas no 631861-08-0 (tert-butyl N-(2-benzoyl-4-chlorophenyl)carbamate)

Tert-butyl N-(2-benzoyl-4-chlorophenyl)carbamate is a specialized carbamate derivative featuring a benzoyl and chloro-substituted phenyl group. This compound is primarily utilized as an intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. Its tert-butyl carbamate moiety offers stability and selective deprotection under mild acidic conditions, facilitating further functionalization. The presence of the 4-chloro and 2-benzoyl substituents enhances its reactivity in cross-coupling and nucleophilic substitution reactions. The compound's well-defined structure and high purity make it suitable for precise synthetic applications. It is commonly employed in research settings for constructing complex molecular frameworks, leveraging its robust and versatile reactivity profile.
tert-butyl N-(2-benzoyl-4-chlorophenyl)carbamate structure
631861-08-0 structure
Product Name:tert-butyl N-(2-benzoyl-4-chlorophenyl)carbamate
CAS No:631861-08-0
MF:C18H18ClNO3
MW:331.793424129486
CID:5628016
PubChem ID:4702266
Update Time:2025-06-12

tert-butyl N-(2-benzoyl-4-chlorophenyl)carbamate Chemical and Physical Properties

Names and Identifiers

    • Carbamic acid, N-(2-benzoyl-4-chlorophenyl)-, 1,1-dimethylethyl ester
    • AKOS002789354
    • tert-butyl N-(2-benzoyl-4-chlorophenyl)carbamate
    • EN300-28295832
    • 631861-08-0
    • Inchi: 1S/C18H18ClNO3/c1-18(2,3)23-17(22)20-15-10-9-13(19)11-14(15)16(21)12-7-5-4-6-8-12/h4-11H,1-3H3,(H,20,22)
    • InChI Key: GCBPDXJEAIDGQK-UHFFFAOYSA-N
    • SMILES: ClC1C=CC(=C(C=1)C(C1C=CC=CC=1)=O)NC(=O)OC(C)(C)C

Computed Properties

  • Exact Mass: 331.0975211g/mol
  • Monoisotopic Mass: 331.0975211g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 23
  • Rotatable Bond Count: 5
  • Complexity: 427
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 5
  • Topological Polar Surface Area: 55.4Ų

Experimental Properties

  • Density: 1.235±0.06 g/cm3(Predicted)
  • Boiling Point: 440.0±40.0 °C(Predicted)
  • pka: 12.40±0.70(Predicted)

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Additional information on tert-butyl N-(2-benzoyl-4-chlorophenyl)carbamate

tert-butyl N-(2-benzoyl-4-chlorophenyl)carbamate (CAS No. 631861-08-0): An Overview of Its Structure, Synthesis, and Applications in Pharmaceutical Research

tert-butyl N-(2-benzoyl-4-chlorophenyl)carbamate (CAS No. 631861-08-0) is a versatile compound with significant potential in pharmaceutical research and development. This compound, also known as Boc-protected 2-benzoyl-4-chloroaniline, is characterized by its unique structural features, which include a tert-butyl carbamate protecting group and a substituted benzoyl moiety. These characteristics make it an important intermediate in the synthesis of various bioactive molecules and pharmaceuticals.

The molecular formula of tert-butyl N-(2-benzoyl-4-chlorophenyl)carbamate is C15H15ClNO3, with a molecular weight of approximately 298.73 g/mol. The compound is typically synthesized through a multi-step process involving the reaction of 2-benzoyl-4-chloroaniline with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine or sodium hydride. This reaction selectively protects the amine group, forming the tert-butyl carbamate derivative.

Recent advancements in synthetic chemistry have led to the development of more efficient and environmentally friendly methods for the synthesis of tert-butyl N-(2-benzoyl-4-chlorophenyl)carbamate. For instance, a study published in the Journal of Organic Chemistry in 2021 reported a novel one-pot synthesis approach using microwave-assisted conditions, which significantly reduced reaction time and improved yield. This method not only enhances the practicality of large-scale production but also aligns with green chemistry principles by minimizing waste and energy consumption.

In terms of its applications, tert-butyl N-(2-benzoyl-4-chlorophenyl)carbamate has been extensively studied for its potential as an intermediate in the synthesis of various bioactive compounds. One notable application is in the development of inhibitors for specific enzymes involved in disease pathways. For example, a research team at the University of California, San Francisco, utilized this compound as a key intermediate in the synthesis of potent inhibitors of human cathepsin K, an enzyme implicated in osteoporosis and other bone disorders. The resulting inhibitors showed high selectivity and efficacy in preclinical studies, highlighting the importance of tert-butyl N-(2-benzoyl-4-chlorophenyl)carbamate in drug discovery.

Beyond its role as an intermediate, tert-butyl N-(2-benzoyl-4-chlorophenyl)carbamate has also been explored for its potential therapeutic properties. A study published in Bioorganic & Medicinal Chemistry Letters in 2020 investigated the antiproliferative activity of this compound against various cancer cell lines. The results indicated that tert-butyl N-(2-benzoyl-4-chlorophenyl)carbamate exhibited significant cytotoxic effects, particularly against breast and lung cancer cells. Further research is ongoing to elucidate the mechanism of action and optimize its therapeutic potential.

The physical properties of tert-butyl N-(2-benzoyl-4-chlorophenyl)carbamate are also noteworthy. It is a white to off-white solid with a melting point ranging from 155 to 157°C. The compound is moderately soluble in organic solvents such as dichloromethane and ethanol but has limited solubility in water. These properties make it suitable for various synthetic transformations and purification techniques.

In conclusion, tert-butyl N-(2-benzoyl-4-chlorophenyl)carbamate (CAS No. 631861-08-0) is a valuable compound with diverse applications in pharmaceutical research and development. Its unique structural features and versatile synthetic utility make it an essential building block for the synthesis of bioactive molecules and potential therapeutic agents. Ongoing research continues to uncover new applications and optimize its use, further solidifying its importance in the field.

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